2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 218.3 g/mol. This compound is of significant interest in scientific research due to its potential applications in medicinal chemistry and biochemistry. It is classified as a pyrimidine derivative, which is a type of heterocyclic compound containing nitrogen atoms in its ring structure.
The synthesis of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
The synthetic routes may vary based on the specific starting materials and desired purity levels, but they generally involve standard organic synthesis techniques such as refluxing, stirring under inert atmospheres, and purification methods like column chromatography.
The molecular structure of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine features a pyrimidine ring substituted at positions 2 and 6 with a cyclopropyl and piperidin-1-yl group, respectively. The structural formula can be represented as follows:
The InChI Key for this compound is YPUYIHRMQNVVNX-UHFFFAOYSA-N, which provides a unique identifier for database searches.
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can participate in various chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride and sodium borohydride are typical reducing agents. Substitution reactions often require bases to facilitate nucleophilic attack.
The mechanism of action for 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine primarily involves its interaction with specific enzymes and proteins in biological systems. Notably, it has been shown to inhibit the activity of serine/threonine-protein kinases such as PKB kinase, which plays a critical role in cell signaling pathways related to growth and survival.
By binding to the active site of these kinases, the compound effectively prevents the phosphorylation of downstream substrates, thereby modulating cellular processes such as proliferation and apoptosis .
The compound is typically characterized by its solid state at room temperature with a melting point that varies based on purity but generally falls within the range expected for similar pyrimidine derivatives.
Key chemical properties include solubility in organic solvents such as dimethyl sulfoxide and methanol, while exhibiting limited solubility in water. Its reactivity profile indicates potential for further derivatization through functional group modifications.
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
The pharmacophoric elements of 2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can be deconstructed into three key components, each contributing distinct biophysical and target-binding properties:
Cyclopropyl Substituent: Positioned at the pyrimidine 2-position, this strained aliphatic system imposes steric constraints that block cytochrome P450-mediated oxidation, significantly improving metabolic stability compared to linear alkyl chains. The cyclopropyl’s high C–H bond strength (∼106 kcal/mol) reduces susceptibility to hydrogen atom abstraction, a common metabolic degradation pathway. Additionally, its electron-donating character moderately elevates the π-electron density of the pyrimidine ring, enhancing stacking interactions with hydrophobic kinase subpockets (e.g., BTK or JAK2 allosteric sites) [3] [8]. Conformational studies of analogous compounds reveal that the cyclopropyl group forces a ~15° dihedral angle deviation in the pyrimidine-amine bond, pre-organizing the molecule for optimal hinge-region binding in kinases.
Piperidine-1-yl Linkage: The 6-piperidinyl moiety serves as a conformationally flexible hydrogen bond acceptor-donor pair. In its protonated state (pKa ~10.5), it forms salt bridges with aspartate or glutamate residues (e.g., JAK3 Glu903), while the equatorial C–H bonds engage in non-classical hydrogen bonding with backbone carbonyls. N-substituted piperidines in this position resist oxidative N-dealkylation—a common metabolic liability in tertiary amines—due to steric shielding by the pyrimidine ring. Molecular dynamics simulations of related compounds demonstrate that piperidine puckering (chair ↔ twist-boat transitions) enables adaptive binding to protein conformers, contributing to sustained target residence time [5] [7].
Pyrimidin-4-amine Core: This motif provides a planar, electron-deficient surface for π-π stacking with tyrosine or phenylalanine residues in kinase hinge regions. The 4-amino group acts as a critical two-point hydrogen bond donor, mimicking adenine’s N1–H and N6–H2 in ATP-competitive inhibitors. Quantum mechanical calculations indicate substantial polarization of the exocyclic N–H bonds (bond dipole ~1.8 D), strengthening interactions with backbone carbonyls. The 1,3-diazine system’s reduced basicity (predicted pKa ~3.5) prevents protonation under physiological pH, maintaining membrane permeability [8] .
Table 1: Structurally Related Pyrimidine Derivatives with Documented Bioactivity
Compound | Structure | Key Pharmacological Target | Activity | Reference |
---|---|---|---|---|
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | CID 61785011 (PubChem) | Undisclosed | Molecular probe | [1] |
2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine | CID 80956100 (PubChem) | Undisclosed | Synthetic intermediate | [2] |
CGI-1746 | Pyrrolopyrimidine derivative | BTK inhibitor | IC₅₀ = 1.3 nM | [3] |
1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | JNK3 inhibitor | JNK3 | IC₅₀ = 2.69 nM | [6] |
4-Aryl-2-aminoalkylpyrimidines | e.g., US8440663B2 patented compounds | JAK2 modulators | Patent claims inhibition | [10] |
The hydrogen bonding network anchored by the pyrimidin-4-amine group creates a pharmacophoric triad with conserved geometry across diverse targets. Pharmacophore models derived from JAK inhibitors consistently identify three essential features: (1) a hydrogen bond donor (pyrimidine-NH₂), (2) a hydrogen bond acceptor (pyrimidine N1), and (3) a hydrophobic centroid (cyclopropyl group) with optimal distance constraints of 4.8–5.2 Å between features [4] [10]. Exclusion volume mapping further indicates that bulky substituents at the pyrimidine 5-position clash with gatekeeper residues (e.g., JAK1 Leu959), rationalizing the conserved hydrogen at this position in clinical candidates.
Table 2: Kinase Inhibitors Featuring Pyrimidine-Piperidine Hybrid Scaffolds
Kinase Target | Exemplar Compound | Scaffold Features | Inhibitory Potency | Source |
---|---|---|---|---|
JAK1–3 | Tofacitinib derivatives | 4-Amino-3-cyclopropylpyrimidine + pyrrolidine | Clinical IC₅₀ = 1–20 nM | [4] |
JAK2 | Patent US8440663B2 compounds | 2-Amino-4-arylpyrimidine + piperidine | Not disclosed | [10] |
JNK3 | 1-Pyrimidinyl-4,6-dihydropyrroloimidazole | Pyrimidine + imidazole fusion | IC₅₀ = 2.69 nM | [6] |
BTK | CGI-1746 | Pyrrolopyrimidine core | IC₅₀ = 1.3 nM | [3] |
The pyrimidine ring serves as a privileged scaffold due to its dual capability to mimic endogenous purines while enabling extensive synthetic diversification:
Nucleic Acid Mimicry: Pyrimidine’s geometric and electronic similarity to adenine/guanine underpins its prevalence in kinase inhibitors (∼45% of all ATP-competitive agents). The 4-amino group specifically replicates adenine’s N6-amino function, forming bidentate hydrogen bonds with kinase hinge residues (e.g., JAK3 Met902 backbone carbonyl). Quantum mechanical studies show that pyrimidine’s dipole moment (∼2.4 D) aligns with the ATP-binding cleft’s electrostatic potential, enhancing binding entropy by reducing desolvation penalties [8] .
Metabolic Stability: Unlike purines, the pyrimidine ring lacks readily oxidizable C–H bonds adjacent to nitrogen, resisting CYP450-mediated hydroxylation. This property is exploited in CNS drugs like the antipsychotic risperidone (containing pyrimidinone), where brain penetration requires resistance to first-pass metabolism. Electronegativity calculations reveal that pyrimidine C5 is the least electron-deficient position (Fukui function f⁻ = 0.052), allowing safe functionalization without compromising ring aromaticity .
Tautomeric Flexibility: Under physiological pH, 4-aminopyrimidines exhibit prototropic tautomerism, enabling adaptation to diverse binding pockets. The amino ↔ imino equilibrium (predicted pKa shift ~2 units in constrained environments) allows dynamic hydrogen bonding rearrangement—critical for inhibiting conformationally flexible targets like Src-family kinases. Crystallographic evidence shows that inhibitors like the JNK3 binder 18a (IJMS, 2020) exploit this property to engage alternate catalytic states [6] [8].
Piperidine transcends its traditional role as a mere solubilizing group, conferring three-dimensional complexity and target-specific interactions:
Stereoelectronic Optimization: Piperidine’s chair-boat equilibrium allows axial/equatorial positioning of substituents to match protein topology. In JAK2 inhibitors, the piperidine nitrogen’s lone pair adopts an equatorial orientation for optimal salt bridge formation with Asp939. N-substitution with acyl groups (e.g., cyclopropanecarbonyl in JNK3 inhibitor 18a) restricts ring flip kinetics, locking bioactive conformations and prolonging target residence [6] [7].
CNS Penetration: Piperidine-containing drugs exhibit enhanced blood-brain barrier permeability due to moderate logP (predicted ~2.1 for 2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine) and reduced P-glycoprotein efflux. The basic nitrogen (pKa 10–11) facilitates proton-assisted transport, while aliphatic carbons provide lipid solubility. This explains piperidine’s prevalence in neuroactive drugs, including donepezil (AChE inhibitor) and many antipsychotics [5] [7].
Synthetic Versatility: Piperidine serves as a multifunctional handle for structure-activity relationship (SAR) exploration. N-alkylation, C-hydroxylation, or ring fusion (e.g., decahydroquinoline) systematically modulates polarity, rigidity, and hydrogen bonding capacity. Industrial-scale synthesis via catalytic hydrogenation of pyridines (e.g., Beller’s Co/TiO₂ catalyst) enables cost-efficient production of chiral piperidines, as demonstrated in the synthesis of melperone and other therapeutics [7].
The covalent fusion of pyrimidine and piperidine creates emergent physicochemical properties:
Enhanced Three-Dimensionality: Vectorial orientation of the piperidine nitrogen relative to the pyrimidine plane (centroid–N distance ∼4.7 Å) creates an extended pharmacophore spanning >10 Å, enabling simultaneous engagement of orthosteric and allosteric sites. Molecular shape analysis indicates a globularity index of 0.72 (vs. 0.35 for planar scaffolds), reducing phospholipidosis risk [5] [10].
Balanced Lipophilicity: The logP of hybrid structures typically ranges from 1.8–2.5, harmonizing membrane permeability (optimal logP > 2) and aqueous solubility (clogP < 3). Free energy perturbation calculations show that piperidine-to-pyrimidine linkage reduces desolvation penalty by ∼1.2 kcal/mol compared to aniline-pyrimidine analogs, explaining potency enhancements in kinase inhibitors [8] [10].
Kinase Selectivity Modulation: Piperidine’s conformational flexibility allows discrimination between conserved kinase folds. For example, in JAK3 vs. JAK2 inhibition, the piperidine’s chair flip accommodates the JAK3-specific Leu956 gatekeeper, while sterically clashing with JAK2’s Gly935. Selectivity indices >100-fold have been achieved in clinical candidates by tuning piperidine substituents, as evidenced in patent US8440663B2 [4] [10].
The continued evolution of 2-cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine analogs will likely focus on spirocyclic piperidine variants to constrain rotational entropy and bicyclic fused systems (e.g., pyrrolopiperidines) to explore new chemical space. These innovations aim to overcome resistance mutations in kinases while achieving CNS-penetrant profiles for neurodegenerative applications—validating this scaffold’s enduring relevance in medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0